1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine
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Overview
Description
1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the methoxy and nitro groups: These groups can be introduced via nitration and methylation reactions.
Attachment of the tetrazole ring: This can be done through a cycloaddition reaction involving azides and nitriles.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The methoxy group can be demethylated to a hydroxyl group using boron tribromide.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.
Demethylation: Boron tribromide (BBr3) in dichloromethane.
Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Reduction of the nitro group: 1-(4-amino-2-methoxyphenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine.
Demethylation of the methoxy group: 1-(4-hydroxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Manufacturing:
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine: Lacks the nitro group.
1-(4-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine: Lacks the methoxy group.
1-(4-methoxy-2-nitrophenyl)-4-{[2-methylphenyl]sulfonyl}piperazine: Lacks the tetrazole ring.
Uniqueness
The presence of both the methoxy and nitro groups, along with the tetrazole ring and sulfonyl group, makes 1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine unique
Properties
Molecular Formula |
C19H21N7O5S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-4-[2-methyl-5-(tetrazol-1-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C19H21N7O5S/c1-14-3-4-15(25-13-20-21-22-25)11-19(14)32(29,30)24-9-7-23(8-10-24)17-6-5-16(31-2)12-18(17)26(27)28/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
WXAHDSGASLACAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCN(CC3)C4=C(C=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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